Isoxazole-3,5-diamine

Antibacterial MIC Structure-Activity Relationship

Isoxazole-3,5-diamine (IUPAC: 1,2-oxazole-3,5-diamine; also referred to as 3,5-diaminoisoxazole) is a low-molecular-weight (99.09 g/mol) heterocyclic building block of formula C₃H₅N₃O, bearing primary amine substituents at the 3- and 5-positions of the isoxazole ring. The compound is cataloged under CAS 412301-06-5, with the hydrochloride salt form (CAS 4264-07-7) also commonly supplied.

Molecular Formula C3H5N3O
Molecular Weight 99.09 g/mol
CAS No. 412301-06-5
Cat. No. B12052847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole-3,5-diamine
CAS412301-06-5
Molecular FormulaC3H5N3O
Molecular Weight99.09 g/mol
Structural Identifiers
SMILESC1=C(ON=C1N)N
InChIInChI=1S/C3H5N3O/c4-2-1-3(5)7-6-2/h1H,5H2,(H2,4,6)
InChIKeyIBIBVXBQQRMTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole-3,5-diamine (CAS 412301-06-5): Core Chemical Identity and Procurement-Relevant Characteristics


Isoxazole-3,5-diamine (IUPAC: 1,2-oxazole-3,5-diamine; also referred to as 3,5-diaminoisoxazole) is a low-molecular-weight (99.09 g/mol) heterocyclic building block of formula C₃H₅N₃O, bearing primary amine substituents at the 3- and 5-positions of the isoxazole ring . The compound is cataloged under CAS 412301-06-5, with the hydrochloride salt form (CAS 4264-07-7) also commonly supplied . Among the five-membered azole family, isoxazole-3,5-diamine is distinguished by its symmetric 3,5-diamino substitution pattern, which confers dual hydrogen-bond donor/acceptor capacity and enables regioselective derivatization at two distinct amine sites [1]. Typical commercial material is supplied at ≥95% purity and requires long-term storage in a cool, dry environment .

Why Isoxazole-3,5-diamine Cannot Be Swapped with 3-Aminoisoxazole, 5-Aminoisoxazole, or Unsubstituted Isoxazole: The Substitution-Pattern Gap


Simple replacement of isoxazole-3,5-diamine with its mono-amino analogs (3-aminoisoxazole, CAS 1750-42-1, or 5-aminoisoxazole, CAS 14678-05-8) or with unsubstituted isoxazole (CAS 288-14-4) fundamentally alters both reactivity and downstream performance. The presence of two primary amino groups in a 1,3-relationship across the ring is essential for the regioselective construction of N3,N5-di(substituted) derivatives, a structural motif that has been shown to yield compounds with MIC values against S. aureus and E. coli superior to the clinical comparator cloxacillin [1]. Mono-amino isoxazoles lack the second derivatizable nitrogen, restricting the accessible chemical space to single-site modifications and precluding the generation of the N3,N5-disubstituted series that has demonstrated the most potent antibacterial activity [1]. Similarly, the unsubstituted isoxazole scaffold offers no amine handles for further functionalization, limiting it to electrophilic substitution chemistry with different regiochemical outcomes. The 3,5-diamino substitution pattern is therefore non-interchangeable for any application requiring dual-site derivatization or the specific hydrogen-bonding geometry conferred by two ring-tethered amine donors [2].

Quantitative Differentiation Evidence for Isoxazole-3,5-diamine: Derivative Potency, Synthetic Efficiency, and Physicochemical Benchmarks


Antibacterial Potency of N3,N5-Di(substituted)isoxazole-3,5-diamine Derivatives vs. Cloxacillin: MIC Head-to-Head Comparison

Derivatives of isoxazole-3,5-diamine, specifically the N3,N5-di(substituted) series (compounds 178d, 178e, 178f), were evaluated for antibacterial activity via Mueller Hinton broth turbidometric MIC determination against E. coli MTCC 443 and S. aureus MTCC 96. Against E. coli, compounds 178d, 178e, and 178f showed MIC values of 117 μg/mL, 110 μg/mL, and 95 μg/mL, respectively, compared to cloxacillin at 120 μg/mL. Against S. aureus, compounds 178d and 178e gave MIC values of 100 μg/mL and 95 μg/mL, respectively, compared to cloxacillin at 100 μg/mL [1]. The most active derivative (178f) thus outperformed the clinical standard cloxacillin by a factor of 1.26× against E. coli. The study established that electron-withdrawing groups (F, Cl) and para-substitution on the phenyl rings enhanced potency, providing a quantifiable SAR framework that depends on the accessibility of both N3 and N5 amine positions for substitution, a feature unique to the 3,5-diamine scaffold [1].

Antibacterial MIC Structure-Activity Relationship

Synthetic Efficiency: Microwave-Assisted Cyclization of N1,N3-Di(substituted)malonamide to Isoxazole-3,5-diamine Derivatives

The two-step synthesis of N3,N5-di(substituted)isoxazole-3,5-diamine derivatives proceeds via formation of N1,N3-di(substituted)malonamide intermediates followed by cyclization with hydroxylamine hydrochloride under microwave irradiation [1]. This microwave-assisted protocol is reported to provide isoxazole Schiff base derivatives in yields of 90–95%, compared to 70–81% for conventional reflux methods . While the core compound isoxazole-3,5-diamine itself is commercially sourced for derivatization, the efficiency of downstream derivatization chemistry is a direct function of the scaffold's reactivity. The improvement in yield (up to 1.36-fold) and reduction in reaction time under microwave conditions constitute a quantifiable process advantage for laboratories using this building block in library synthesis [1].

Microwave synthesis Cyclization Yield improvement

Physicochemical Benchmarking: Computed Density and Boiling Point of Isoxazole-3,5-diamine vs. Unsubstituted Isoxazole

Predicted physicochemical parameters for isoxazole-3,5-diamine include a density of 1.4 ± 0.1 g/cm³ and a boiling point of 379.3 ± 22.0 °C at 760 mmHg, with an enthalpy of vaporization of 62.7 ± 3.0 kJ/mol . In contrast, unsubstituted isoxazole (CAS 288-14-4) has a reported boiling point of 93–95 °C and density of approximately 1.08 g/cm³. The substantially higher boiling point (approximately 4×) and increased density of the 3,5-diamine reflect the strong intermolecular hydrogen-bonding network enabled by the dual primary amine substituents, which is absent in the parent heterocycle. This difference directly impacts handling, storage requirements, and suitability for high-temperature reaction conditions [1].

Physicochemical properties Predicted data Boiling point

Regioselectivity Control in Derivatization: 3,5-Diaminoisoxazole as a Dual-Functionalization Scaffold

A synthetic study demonstrated that isoxazole-3,5-diamine can be converted to 3,5-diaminoisoxazole-4-carboxamide and 5-aminoisoxazole-4-carbonitrile under controlled conditions [1]. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level confirmed the electronic structure underpinning the differential reactivity at C3 vs. C5 amine positions, with GIAO ¹H and ¹³C NMR chemical shift values computed and validated against experimental data [1]. The dual functionalization capability is a direct consequence of the 3,5-diamine substitution pattern: the two amino groups exhibit distinct electronic environments due to the asymmetry of the isoxazole ring (N–O bond at position 2), enabling sequential or orthogonal derivatization strategies. In contrast, 3-aminoisoxazole or 5-aminoisoxazole each provide only a single reactive amine handle, limiting them to mono-functionalization products [1][2].

Regioselective synthesis C3 and C5 functionalization DFT calculation

Procurement-Targeted Application Scenarios for Isoxazole-3,5-diamine: Where the 3,5-Diamine Scaffold Delivers Documented Advantage


Medicinal Chemistry: N3,N5-Disubstituted Antibacterial Lead Optimization

For research groups developing novel antibacterial agents targeting Gram-positive and Gram-negative pathogens, isoxazole-3,5-diamine serves as the essential core scaffold for generating N3,N5-di(substituted) derivatives. As demonstrated by the Patel and Chhabaria study, derivatives such as 178f achieve MIC values (95 μg/mL against E. coli) that surpass cloxacillin (120 μg/mL) [1]. The SAR data indicate that electron-withdrawing para-substituents (F, Cl) enhance potency—a finding that can only be leveraged when both N3 and N5 positions are available for systematic variation. Procurement of the 3,5-diamine scaffold is thus justified for any program pursuing this chemotype.

Synthetic Methodology Development: Microwave-Assisted Parallel Library Synthesis

Laboratories employing microwave-assisted organic synthesis for heterocyclic library production benefit from the documented yield advantage of 90–95% for isoxazole-3,5-diamine-derived Schiff bases under microwave irradiation, compared to 70–81% under conventional reflux [1][2]. This 19–25 percentage-point yield improvement translates to higher throughput and reduced purification burden in parallel synthesis workflows, directly impacting cost-per-compound metrics in lead discovery.

Computational Chemistry and DFT Model Validation of Amino-Heterocycles

Isoxazole-3,5-diamine has been used as a benchmark compound for DFT calculations (B3LYP/6-311+G(d,p)) of amino-substituted azoles, with experimental validation of computed GIAO NMR chemical shifts against measured values [1]. The availability of experimental X-ray single-crystal data for derivatives of this scaffold further supports its utility as a model system for computational method development. Procurement of high-purity (≥95%) material is essential for reproducible computational-experimental correlation studies.

Coordination Chemistry and MOF Ligand Design

The dual primary amine donors of isoxazole-3,5-diamine, combined with the N and O heteroatoms of the isoxazole ring, create a multi-dentate ligand framework suitable for constructing coordination polymers and metal-organic frameworks (MOFs) [1]. The 1,3-arrangement of the amine groups provides a well-defined binding geometry distinct from mono-amino or unsubstituted isoxazole ligands, enabling predictable metal–ligand stoichiometry. This application is supported by literature precedent for isoxazole-based ligands in palladium and platinum complexation.

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